(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide
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Overview
Description
(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a formamido group, and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenylformamido intermediate, followed by the introduction of the carbazole moiety through a series of coupling reactions. The final step involves the formation of the butanamide linkage under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and pH to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved are often complex and require detailed study to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the carbazole moiety.
Carbazole Derivatives: Compounds with similar carbazole structures but different substituents.
Uniqueness
What sets (3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22Cl2N4O2 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C25H22Cl2N4O2/c1-3-31-22-7-5-4-6-18(22)19-14-17(9-11-23(19)31)28-24(32)12-15(2)29-30-25(33)16-8-10-20(26)21(27)13-16/h4-11,13-14H,3,12H2,1-2H3,(H,28,32)(H,30,33)/b29-15+ |
InChI Key |
YISXBAOTHVLSDX-WKULSOCRSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)/C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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